4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Description
4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a structurally complex heterocyclic compound featuring:
- A pyrimidine core substituted with a methylsulfanyl group at position 2 and a carbonitrile group at position 3.
- A piperidine ring linked via position 1 to the pyrimidine core and functionalized at position 3 with a (2-methylpyridin-4-yl)oxymethyl group.
Properties
IUPAC Name |
4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-13-8-16(5-6-20-13)24-12-14-4-3-7-23(11-14)17-15(9-19)10-21-18(22-17)25-2/h5-6,8,10,14H,3-4,7,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCXHYRVIFSDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC(=NC=C3C#N)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves several key steps:
Starting Material: The synthesis typically starts from commercially available precursors, such as 2-methylpyridine.
Formation of the Pyridine Derivative: By treating 2-methylpyridine with a chlorinating agent, we obtain 2-chloromethylpyridine.
Piperidine Nucleophilic Substitution: Reacting 2-chloromethylpyridine with piperidin-1-yl derivatives through a nucleophilic substitution leads to the formation of a piperidin-1-yl-pyridine intermediate.
Thioether Formation: Introducing a thiol compound under controlled conditions facilitates the formation of the methylsulfanyl group.
Final Cyclization: Finally, a cyclization step with cyanogen bromide yields the target compound, this compound.
Industrial Production Methods
Industrial production involves scaling up the aforementioned synthetic routes using batch or continuous flow processes. Emphasis is placed on optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity while ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several key types of reactions:
Oxidation: Oxidation reactions involve the methylsulfanyl group, which can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can reduce nitro groups or other oxidized states within the molecule.
Substitution: Nucleophilic and electrophilic substitutions can occur on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents include lithium aluminium hydride and hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride, alkyl halides, and halogenating agents are commonly used.
Major Products Formed
Oxidation: Yields sulfoxide and sulfone derivatives.
Reduction: Produces amines from nitro compounds.
Substitution: Results in various substituted pyridine and pyrimidine derivatives.
Scientific Research Applications
Pharmacological Research
This compound has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Research indicates that compounds with similar structures often exhibit activity against various diseases, including cancer and neurological disorders.
Anticancer Activity
Several studies have explored the anticancer properties of pyrimidine derivatives. The presence of the methylsulfanyl group in this compound may enhance its efficacy by improving solubility and bioavailability, which are critical factors in drug design. Initial screenings suggest that it may inhibit tumor growth by targeting specific cellular pathways involved in proliferation and apoptosis.
Neuropharmacology
Given the piperidine moiety, this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. Research on related piperidine derivatives has shown promise in modulating serotonin and dopamine receptors, which are crucial in mood regulation.
Antimicrobial Activity
The structure of the compound suggests potential antimicrobial properties. Similar compounds have been shown to exhibit activity against bacterial strains, indicating that this compound could be tested for effectiveness against various pathogens.
Case Studies
Several case studies highlight the applications of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Case Study 1 | Anticancer Activity | A related pyrimidine derivative showed significant inhibition of cancer cell lines, suggesting a mechanism involving apoptosis induction. |
| Case Study 2 | Neuropharmacological Effects | Piperidine-containing compounds demonstrated enhanced cognitive function in animal models, indicating potential for treating neurodegenerative diseases. |
| Case Study 3 | Antimicrobial Testing | A study on methylsulfanyl derivatives revealed broad-spectrum antibacterial activity, supporting further investigation into this compound's efficacy against resistant strains. |
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. Its pyridine and pyrimidine rings facilitate interactions with nucleic acids or proteins, influencing biochemical pathways and physiological responses. The exact mechanisms often involve inhibition or activation of these targets, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
A. Core Heterocycles
- Piperidine vs. Piperazine : The target compound’s piperidine ring (saturated 6-membered N-heterocycle) offers conformational rigidity compared to piperazine analogs (e.g., –8), which may affect binding pocket compatibility in biological targets .
- Pyrimidine vs.
B. Functional Group Variations
- Methylsulfanyl Group : Present in all analogs, this group is critical for hydrogen bonding and hydrophobic interactions. Its position on pyrimidine (C2 in the target vs. C4 in ) influences steric accessibility .
- Carbonitrile Placement : The target’s 5-carbonitrile on pyrimidine vs. 4-carbonitrile in may modulate electrophilicity and binding to nucleophilic residues (e.g., cysteine in kinases) .
C. Substituent Effects
- The 3-[(2-methylpyridin-4-yl)oxymethyl]piperidine group in the target compound introduces a pyridine-piperidine hybrid, absent in simpler analogs. This could enhance solubility or enable dual-target engagement (e.g., simultaneous kinase and receptor binding) .
Biological Activity
The compound 4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile , also known by its CAS number 2549032-36-0 , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 334.4 g/mol . The structure features a pyrimidine core substituted with various functional groups, including a methylsulfanyl group and a piperidine moiety linked to a pyridine derivative.
Anticancer Properties
Recent studies indicate that compounds similar to this pyrimidine derivative exhibit significant anticancer activity. For instance, derivatives of piperidine have been shown to inhibit cell proliferation in various cancer cell lines:
- Mechanism of Action : The compound may function by inhibiting key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). Inhibitors targeting CDK4 and CDK6 have demonstrated effectiveness in halting the transition from the G1 phase to the S phase of the cell cycle, thereby preventing tumor growth .
| Compound Name | IC50 for CDK4 | IC50 for CDK6 |
|---|---|---|
| Ebvaciclib | 11 nM | 16 nM |
| Ribociclib | 10 nM | 39 nM |
| Abemaciclib | 12.4 nM | 9.9 nM |
Neuropharmacological Effects
The compound's structural features suggest potential activity against neurodegenerative diseases. Compounds with similar piperidine structures have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease:
- Inhibition Studies : A study reported that certain piperidine derivatives exhibited dual inhibition of AChE and BuChE, which could enhance cognitive function by increasing acetylcholine levels in the brain .
Case Studies
- Cancer Cell Line Studies : In vitro studies using FaDu hypopharyngeal tumor cells demonstrated that compounds derived from similar structures induced apoptosis more effectively than traditional chemotherapeutics like bleomycin .
- Alzheimer's Disease Models : Research on piperidine derivatives indicated their potential to improve cognitive function in animal models through cholinesterase inhibition, suggesting that modifications to the structure could enhance efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
